molecular formula C13H12O4 B8539228 5-(2H-1,3-Benzodioxol-5-yl)-3-hydroxycyclohex-2-en-1-one CAS No. 89239-98-5

5-(2H-1,3-Benzodioxol-5-yl)-3-hydroxycyclohex-2-en-1-one

Cat. No. B8539228
CAS RN: 89239-98-5
M. Wt: 232.23 g/mol
InChI Key: HBVCRQYKBPGRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2H-1,3-Benzodioxol-5-yl)-3-hydroxycyclohex-2-en-1-one is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2H-1,3-Benzodioxol-5-yl)-3-hydroxycyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2H-1,3-Benzodioxol-5-yl)-3-hydroxycyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89239-98-5

Product Name

5-(2H-1,3-Benzodioxol-5-yl)-3-hydroxycyclohex-2-en-1-one

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C13H12O4/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5-6,9,14H,3-4,7H2

InChI Key

HBVCRQYKBPGRAV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl malonate (17.34 g) was added to a solution of sodium metal (2.35 g) in anhydrous absolute ethanol (40 ml). 1-(3,4-methylenedioxyphenyl)-but-1-en-3-one (20 g) was added to the solution and the volume of ethanol was made up to 80 ml. The mixture was heated under reflux with stirring for 2-4 hr. An aqueous solution of potassium hydroxide (25.0 g in 120 ml of water) was added and the mixture was heated under reflux for a further 6 hours. Subsequently, the ethanol was distilled off and the aqueous residue was acidified with dilute hydrochloric acid. After cooling to room temperature, the mixture was extracted with ethyl acetate and the organic phase was washed consecutively with water and an aqueous 10% sodium hydroxide solution. The basic extract was acidified with dilute aqueous hydrochloric acid and the resulting solution was extracted with ethyl acetate. The organic phase was washed with water, dried over anhydrous sodium sulfate, and the solvent was evaporated to give 3-hydroxy-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one as a crystalline solid, mp 181° C.
Quantity
17.34 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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